(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine
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Overview
Description
(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine is an organic compound characterized by the presence of two fluorine atoms and a secondary amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine typically involves the introduction of fluorine atoms into a suitable precursor. One common method is the fluorination of 3,3-dimethylpentan-2-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives.
Scientific Research Applications
(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine: can be compared with other fluorinated amines, such as (2S)-5,5-Difluoro-3,3-dimethylhexan-2-amine and (2S)-5,5-Difluoro-3,3-dimethylbutan-2-amine.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-5,5-difluoro-3,3-dimethylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-5(10)7(2,3)4-6(8)9/h5-6H,4,10H2,1-3H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAVBEYGRFXLMQ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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